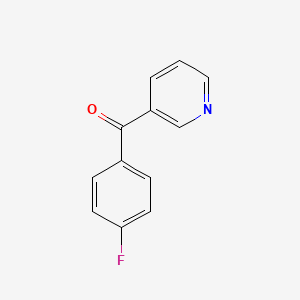

(4-Fluorophenyl)(pyridin-3-yl)methanone

Description

Contextualization of the Ketone Moiety in Organic Synthesis and Molecular Design

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms. numberanalytics.comebsco.com This functional group is central to organic chemistry due to its distinct polarity, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. britannica.comwikipedia.org This reactivity is the basis for a wide array of chemical reactions, including nucleophilic addition, reduction, and oxidation, making ketones highly versatile intermediates in chemical synthesis. numberanalytics.comebsco.com

In the realm of molecular design, ketones serve as crucial building blocks for constructing more complex molecules. numberanalytics.combritannica.com They are widely used in the industrial-scale synthesis of fine chemicals, polymers like polyether ketones (PEKs), fragrances, and solvents. numberanalytics.comebsco.com Acetone, the simplest ketone, is one of the most important industrial solvents due to its ability to dissolve many organic compounds and its high volatility. britannica.com The utility of ketones extends to the pharmaceutical and agrochemical industries, where they are key intermediates in the synthesis of steroids, analgesics, insecticides, and herbicides. numberanalytics.com Their role as chemical intermediates is nearly ideal due to their ease of preparation, relative stability, and high reactivity. britannica.com

Significance of Fluorine Substitution in Aromatic Systems in Contemporary Chemistry

The incorporation of fluorine into aromatic rings is a widely used strategy in modern chemistry to modulate the properties of organic molecules. numberanalytics.com Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring has profound electronic and steric effects. numberanalytics.com Electronically, fluorine withdraws electron density from the aromatic system, which can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This modification increases the HOMO-LUMO gap, often leading to decreased reactivity towards electrophilic substitution. numberanalytics.com

The introduction of fluorine can dramatically influence chemical reactivity and stability. numberanalytics.comrsc.org Fluorinated aromatic compounds tend to be more resistant to oxidation and other degradation reactions. numberanalytics.com Furthermore, fluorine substitution can bring about new reactivities and transformations that are not achievable with non-fluorinated analogues. rsc.org These unique properties have made fluoroaromatic compounds valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com For instance, the substitution of a phenyl group with a pyridine (B92270) ring containing fluorine can significantly improve the metabolic stability of drug candidates. nih.gov In medicinal chemistry, fluorinated substituents are used to enhance cell permeability and improve protein-binding characteristics. nih.govnih.gov

Role of Pyridine Rings in the Development of Advanced Chemical Structures

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of advanced chemical structures. wisdomlib.orgnumberanalytics.comopenaccessjournals.com As an isostere of benzene (B151609), it is a key component in over 7,000 existing drug molecules and numerous natural products, including vitamins like niacin and coenzymes such as NAD. nih.govrsc.org The nitrogen atom in the pyridine ring imparts distinct chemical properties, including basicity, the ability to form hydrogen bonds, and altered electron distribution within the aromatic system. numberanalytics.comrsc.org

These characteristics make the pyridine scaffold highly valuable in medicinal chemistry. openaccessjournals.com Incorporating a pyridine motif can enhance a molecule's biochemical potency, metabolic stability, solubility, and permeability, while also addressing issues with protein binding. nih.govrsc.org Pyridine derivatives exhibit a vast spectrum of pharmacological activities and are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govopenaccessjournals.com The structural versatility and chemical reactivity of the pyridine ring make it an essential building block for creating libraries of compounds for screening against various biological targets. nih.govnumberanalytics.comopenaccessjournals.com

Overview of Research Paradigms Applied to Aryl Pyridyl Methanone (B1245722) Compounds

Research involving aryl pyridyl methanone compounds, the class to which (4-Fluorophenyl)(pyridin-3-yl)methanone belongs, typically follows several established paradigms. A primary focus is on the development of novel synthetic methodologies. For instance, studies have detailed the synthesis of various substituted pyridyl-amide derivatives, confirming their structures using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. frontiersin.org

A significant area of investigation is the evaluation of their biological activity. Aryl pyridyl methanone scaffolds and their derivatives are frequently screened for potential therapeutic applications. Research has shown that compounds with this core structure can exhibit promising cytotoxic effects against human cancer cell lines. rsc.orgmdpi.com For example, certain pyridine-3-carbonitrile (B1148548) derivatives have been assessed for their in vitro cytotoxicity against liver, prostate, and breast cancer cell lines. mdpi.com Furthermore, structural analogs are often explored as potential inhibitors of specific biological targets, such as kinases, which are crucial in disease pathways. In the context of infectious diseases, research has targeted enzymes like the yeast casein kinase (Yck2) in Candida albicans with structurally similar compounds to develop new antifungal agents. frontiersin.org These studies often involve computational methods like virtual screening and molecular dynamics simulations to predict binding affinities and stability before experimental validation. frontiersin.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1183051-95-7 |

| Molecular Formula | C12H8FNO |

| Molecular Weight | 201.20 g/mol |

| Class | Aryl Pyridyl Ketone |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISWSEUSVGRNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and the neighboring protons. Despite a thorough search of scientific literature and chemical databases, specific experimental ¹H NMR data for (4-Fluorophenyl)(pyridin-3-yl)methanone could not be located. The expected ¹H NMR spectrum would show distinct signals for the protons on the 4-fluorophenyl ring and the pyridin-3-yl ring. The protons on the pyridine (B92270) ring, being part of a heteroaromatic system, would likely appear in the downfield region of the spectrum. The protons on the 4-fluorophenyl ring would exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring, further influenced by coupling to the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature. A predicted spectrum would display signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbon would be expected to have the largest chemical shift. The carbon atoms of the aromatic rings would appear in the typical aromatic region, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C NMR signals and for determining the detailed connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the two aromatic rings and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

A comprehensive search did not yield any published studies that have utilized these advanced 2D NMR techniques for the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group stretching vibration. Absorptions corresponding to C=C and C=N stretching vibrations within the aromatic pyridine ring would be expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group would likely appear in the 1100-1250 cm⁻¹ region. However, no experimentally obtained IR spectrum for this specific compound could be found in the surveyed scientific literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/LCMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₈FNO), the exact mass can be calculated. An HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that corresponds to this calculated exact mass, thereby confirming the molecular formula. Fragmentation patterns observed in the mass spectrum could provide further structural information. Despite its importance for molecular formula confirmation, specific experimental MS or HRMS data for this compound were not found in the available literature.

X-ray Crystallography for Solid-State Structural Analysis

Advanced Structural and Spectroscopic Data Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data required to detail the advanced structural and spectroscopic characterization of this compound is not publicly available. Consequently, the generation of a detailed article focusing on the single-crystal X-ray diffraction, conformational analysis, intermolecular interactions, and UV-Vis spectroscopy for this specific compound cannot be fulfilled at this time.

The requested sections and subsections rely on precise, experimentally determined data which appear to be unpublished or not indexed in accessible databases. These sections include:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions:No experimental UV-Vis absorption spectra, including absorption maxima (λmax) which indicate specific n→π* or π→π* electronic transitions, were available for this compound.

While information exists for related isomers, such as (4-fluorophenyl)(pyridin-4-yl)methanone, and for other substituted pyridyl-methanones, the strict focus on this compound as per the instructions prevents the use of such data as a substitute. The creation of scientifically accurate data tables and detailed research findings is contingent on the availability of primary research data, which is currently lacking for this specific molecule.

Computational and Theoretical Investigations of 4 Fluorophenyl Pyridin 3 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights at the atomic level that are often complementary to experimental data. For (4-Fluorophenyl)(pyridin-3-yl)methanone, these theoretical studies are crucial for understanding its fundamental chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has proven to be particularly effective for predicting a variety of molecular properties with a favorable balance between accuracy and computational cost. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are frequently employed in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the ground state properties of organic molecules like this compound. nih.govphyschemres.org

A fundamental step in computational chemistry is geometry optimization, a process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. physchemres.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its equilibrium structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not available from a dedicated public study. This table illustrates the parameters that are determined.

| Parameter | Description | Typical Calculated Value Range |

| Bond Lengths (Å) | ||

| C=O | Carbonyl bond length | 1.20 - 1.25 Å |

| C-F | Carbon-Fluorine bond length | 1.33 - 1.38 Å |

| C-C (carbonyl-pyridyl) | Bond between carbonyl and pyridine (B92270) ring | 1.48 - 1.52 Å |

| C-C (carbonyl-phenyl) | Bond between carbonyl and phenyl ring | 1.48 - 1.52 Å |

| Bond Angles (°) | ||

| Pyridyl-C-Phenyl | Angle around the carbonyl carbon | 118 - 122° |

| O=C-Pyridyl | Angle involving the carbonyl oxygen | 119 - 123° |

| Dihedral Angles (°) | ||

| Phenyl-C-C-Pyridyl | Torsional angle defining the twist between rings | Varies based on steric/electronic effects |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient areas, often involving the carbonyl group and the pyridine ring.

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: Values are calculated based on a specific DFT functional and basis set.

| Property | Symbol | Description | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Related to electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Related to electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Neutral regions are often colored green.

For this compound, the MEP map would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying these as primary sites for electrophilic interactions. nih.govresearchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interactions.

DFT calculations can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to simulate the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. krishisanskriti.org The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These theoretical spectra can be compared with experimental data to aid in the interpretation of electronic transitions, such as π→π* and n→π* transitions.

Similarly, the infrared (IR) spectrum can be computed from the vibrational frequency calculations, which are discussed in the next section.

Table 3: Predicted Spectroscopic Data (Illustrative) Note: Values are calculated and may require scaling to match experimental data. Solvent effects can also shift wavelengths.

| Spectrum | Parameter | Description |

| UV-Vis | λmax | Wavelength of maximum absorption |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition | |

| Major Orbital Contribution | e.g., HOMO → LUMO | |

| IR | Wavenumber (cm-1) | Frequency of a specific vibrational mode |

| Intensity | Theoretical intensity of the IR absorption |

Computational vibrational analysis predicts the frequencies and corresponding atomic motions (modes) of the fundamental vibrations of a molecule. researchgate.net These calculations are instrumental in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.gov The theoretical harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. krishisanskriti.org

For this compound, key vibrational modes include the C=O stretching of the ketone group, C-F stretching, C-H stretching and bending modes, and the characteristic ring breathing and stretching modes of the phenyl and pyridine rings. The precise calculated frequencies help confirm the molecular structure and functional groups present. nih.gov

Table 4: Selected Predicted Vibrational Frequencies (Illustrative) Note: These are theoretical harmonic frequencies and are typically scaled for comparison with experimental data.

| Vibrational Mode | Description | Typical Calculated Wavenumber Range (cm-1) |

| C=O Stretch | Stretching of the carbonyl group | 1650 - 1750 |

| C-F Stretch | Stretching of the carbon-fluorine bond | 1200 - 1280 |

| Aromatic C-H Stretch | Stretching of C-H bonds on the rings | 3000 - 3150 |

| Pyridine Ring Stretch | In-plane stretching of the pyridine ring | 1550 - 1620 |

| Phenyl Ring Stretch | In-plane stretching of the phenyl ring | 1450 - 1600 |

Ab Initio Methods

Ab initio quantum chemistry methods are computational techniques based on fundamental principles of quantum mechanics, without the use of experimental data. For molecules like this compound, Density Functional Theory (DFT) is a predominant method, offering a balance between accuracy and computational cost.

Advanced Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgresearchgate.net This analysis partitions a molecule into atomic basins, allowing for the calculation of atomic properties. The theory identifies critical points in the electron density where the gradient is zero. Of particular importance are Bond Critical Points (BCPs), which signify the presence of a chemical bond.

For a molecule such as this compound, QTAIM analysis is used to characterize not only the covalent bonds but also weaker non-covalent interactions that dictate its supramolecular chemistry. nih.govrsc.org The properties of the electron density at a BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature and strength of the interaction. nih.gov

A positive value of ∇²ρ(r) indicates a depletion of charge at the BCP, characteristic of closed-shell interactions like hydrogen bonds, van der Waals forces, and ionic bonds.

A negative value of ∇²ρ(r) signifies charge concentration, typical of shared covalent interactions.

The table below illustrates typical topological parameters for interactions found in related heterocyclic structures.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=O | 0.35 - 0.45 | -0.50 - -0.60 | -0.40 - -0.50 | Covalent |

| C-H···N | 0.01 - 0.03 | 0.04 - 0.08 | ~0.00 | Hydrogen Bond (Weak) |

| C-H···F | 0.005 - 0.02 | 0.03 - 0.06 | > 0 | Weak Hydrogen Bond |

| π···π stacking | 0.004 - 0.01 | 0.01 - 0.03 | > 0 | van der Waals |

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space. researchgate.net It plots the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density. This generates three-dimensional surfaces that identify different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored surfaces.

Weak Interactions (e.g., van der Waals forces): Appear as green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces.

In the context of this compound, RDG analysis would reveal the presence of weak intramolecular hydrogen bonds, such as C-H···N or C-H···O interactions, and van der Waals forces between the two aromatic rings. These interactions play a critical role in determining the molecule's preferred conformation and its packing in the solid state. nanobioletters.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility, stability, and interactions with solvent molecules. mdpi.comresearchgate.net

By simulating the molecule's trajectory over nanoseconds, researchers can analyze parameters such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. The torsional angle between the fluorophenyl and pyridyl rings is a key parameter that can be monitored to understand the rotational dynamics and conformational landscape. mdpi.com These simulations are crucial for understanding how the molecule behaves in a dynamic environment, such as in solution, which is essential for predicting its behavior in biological or material science applications.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules through the framework of Conceptual DFT. researchgate.net Several global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com

HOMO-LUMO Energy Gap (ΔE): A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) maps are another vital tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms. nih.gov

The following table presents representative reactivity descriptors for this class of molecule.

| Parameter | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to deformation |

| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to act as an electrophile |

Computational Studies of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation often exhibit nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. ias.ac.in Computational studies, typically using DFT, are employed to predict the NLO response of molecules like this compound.

The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ripublication.com A large value for the first hyperpolarizability (β₀) indicates a strong second-order NLO response. The presence of the electron-withdrawing fluorine atom and the pyridine ring, connected by the π-system of the carbonyl bridge, creates a donor-π-acceptor (D-π-A) character that can enhance NLO properties. ripublication.comnih.gov

Calculations on similar chalcone (B49325) and pyridine derivatives have shown that their hyperpolarizability values can be significantly greater than that of urea, a standard reference material for NLO studies. nih.govripublication.com This suggests that this compound could also possess noteworthy NLO characteristics, warranting further experimental investigation. researchgate.net

| Property | Symbol | Calculated Value (a.u.) | Reference (Urea) |

|---|---|---|---|

| Dipole Moment | μ | 2.0 - 4.0 D | 1.37 D |

| Mean Polarizability | ⟨α⟩ | 150 - 200 | ~35 |

| First Hyperpolarizability | β₀ | 5x10⁻³⁰ - 8x10⁻³⁰ esu | 0.37x10⁻³⁰ esu |

Structure Activity Relationship Sar Studies of 4 Fluorophenyl Pyridin 3 Yl Methanone Derivatives

Impact of Fluorine Substitution on Electronic Properties and Molecular Recognition

The introduction of a fluorine atom into the phenyl ring of (4-fluorophenyl)(pyridin-3-yl)methanone significantly alters the molecule's physicochemical properties, which in turn affects its interaction with biological targets.

Role of Fluorine's Electronegativity in Modulating Chemical Behavior

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a powerful electron-withdrawing effect. This effect modulates the electron density of the entire molecule. The carbon-fluorine bond is highly polarized, which can influence the acidity of nearby protons and the basicity of the pyridine (B92270) nitrogen. This alteration in electronic distribution can be a key determinant in how the molecule interacts with its biological target. For instance, the increased electrophilicity of the carbonyl carbon can enhance its susceptibility to nucleophilic attack, a common interaction in enzyme active sites.

Computational studies on related fluorinated compounds have shown that fluorine substitution can significantly impact the molecule's electrostatic potential, creating regions of altered charge that can either favor or disfavor interactions with a protein's binding pocket.

Influence of Fluorine on Conformational Preferences and Binding Interactions

The substitution of hydrogen with fluorine, despite the minimal increase in steric bulk, can have profound effects on the conformational preferences of a molecule. In the case of this compound, the fluorine atom can influence the dihedral angle between the phenyl and pyridine rings. This conformational control is crucial as the three-dimensional shape of a molecule is a primary determinant of its binding affinity and selectivity for a biological target.

Fluorine can participate in various non-covalent interactions, including dipole-dipole, ion-dipole, and even weak hydrogen bonds with appropriate donors. These interactions can stabilize specific conformations that are optimal for binding to a receptor. Computational fluorine scanning has emerged as a tool to predict the most favorable positions for fluorine substitution to enhance binding affinity. While specific studies on this compound are limited, research on other fluorinated molecules has demonstrated that strategic fluorination can lock the molecule into a bioactive conformation, thereby increasing its potency. The conformational preferences of fluorinated piperidine (B6355638) derivatives, for example, are influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. nih.gov

Role of the Pyridine Nitrogen Atom in Intermolecular Interactions

The nitrogen atom in the pyridine ring is a key pharmacophoric feature, contributing significantly to the molecule's ability to engage in various intermolecular interactions.

Hydrogen Bonding Capacity and Protonation States

The lone pair of electrons on the pyridine nitrogen atom makes it a hydrogen bond acceptor. This capability is fundamental to the molecular recognition of this compound by biological targets, such as enzymes and receptors. The strength of this hydrogen bond can be modulated by the electronic effects of substituents on both the pyridine and phenyl rings.

Furthermore, the basicity of the pyridine nitrogen (pKa of the pyridinium (B92312) ion is approximately 5.2) allows for protonation under physiological conditions. The resulting pyridinium cation can then participate in strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site. The protonation state of the pyridine ring is therefore a critical factor in its biological activity.

| Substituent on Pyridine Ring | Predicted pKa |

|---|---|

| -H | 5.2 |

| 4-Methyl | 6.0 |

| 4-Nitro | 1.6 |

| 4-Methoxy | 6.6 |

Chelation Potential with Metal Centers

The pyridine nitrogen, in conjunction with the adjacent carbonyl oxygen, can act as a bidentate chelating agent for various metal ions. This chelation potential is an important consideration, as many enzymes utilize metal cofactors in their catalytic mechanisms. The ability of this compound derivatives to coordinate with these metal centers can be a mechanism of enzyme inhibition. The geometry and electronic properties of the resulting metal complex will depend on the nature of the metal ion and the substituents on the aromatic rings.

Systematic Investigation of Substituent Effects on Phenyl and Pyridine Rings

Substituents can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity. These modifications can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target.

For example, in a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives, substitutions on the phenyl ring demonstrated a clear SAR. Dihalogenated phenyl analogues showed greater antitumor activity than their monohalogenated counterparts. nih.gov In another study on pyrazol-4-yl-pyridine derivatives, subtle chemical modifications were found to influence their allosteric modulation properties.

The following hypothetical data table illustrates how a systematic study might correlate substituent changes with biological activity, in this case, inhibitory concentration (IC50).

| Substituent on Phenyl Ring (Position) | Substituent on Pyridine Ring (Position) | Hypothetical IC50 (µM) |

|---|---|---|

| 4-F | -H | 5.2 |

| 4-F, 2-CH3 | -H | 7.8 |

| 4-F | 6-Cl | 3.1 |

| 4-F | 6-OCH3 | 6.5 |

| 4-F, 2-Cl | 6-Cl | 1.5 |

Comparative Analysis of Regioisomeric Forms (e.g., Pyridin-2-yl, -3-yl, -4-yl Isomers)

Systematic SAR studies have revealed that the pyridin-3-yl isomer often exhibits a desirable balance of activity and metabolic stability. The nitrogen at the 3-position can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. The electronic properties of the pyridine ring are modulated by the position of the nitrogen, which in turn affects the reactivity and pharmacokinetic profile of the molecule.

In contrast, the pyridin-2-yl isomer can sometimes lead to decreased activity due to steric clashes with the target protein or altered electronic properties that are less favorable for binding. However, in some cases, the proximity of the nitrogen to the carbonyl linker in the 2-position can facilitate specific intramolecular interactions or chelation with metal ions in metalloenzymes, leading to potent inhibition.

The pyridin-4-yl isomer, with the nitrogen atom at the para-position relative to the carbonyl group, presents a different electronic and steric profile. This can result in altered binding modes and potencies compared to the other two isomers. For instance, in a series of Bcr-Abl inhibitors, derivatives containing a pyridin-3-yl pyrimidine (B1678525) scaffold were synthesized and evaluated, with some compounds exhibiting potent inhibitory activity. The specific positioning of the pyridine nitrogen was found to be a key determinant of their anticancer effects. nih.gov

The following table summarizes the general trends observed in the biological activities of the different regioisomeric forms of (4-Fluorophenyl)(pyridin-yl)methanone derivatives based on available literature.

| Regioisomeric Form | General Impact on Biological Activity | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Pyridin-2-yl | Variable, often dependent on the specific target. | Potential for specific intramolecular interactions and chelation. | Can lead to steric hindrance and reduced activity. |

| Pyridin-3-yl | Frequently associated with favorable biological activity. | Optimal balance of electronic properties and hydrogen bonding capability. | - |

| Pyridin-4-yl | Activity profile can differ significantly from 2- and 3-isomers. | Offers a distinct electronic and steric profile for target interaction. | May result in weaker binding affinity in some cases. |

Rational Design Principles for Modulating Compound Properties

The rational design of this compound derivatives involves a systematic approach to modify the chemical structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. This process is often guided by computational modeling and a deep understanding of the target's three-dimensional structure.

One of the key principles in the rational design of these compounds is the strategic introduction of various substituents on both the fluorophenyl and pyridine rings. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, thereby influencing its binding affinity. A review of pyridine derivatives highlighted that the presence and positions of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while halogens or bulky groups may decrease it. nih.gov

Structure-based drug design is another powerful tool. By understanding the binding pocket of the target enzyme or receptor, medicinal chemists can design molecules that fit snugly and form specific, high-affinity interactions. This can involve modifying the core scaffold or adding functional groups that can form hydrogen bonds, hydrophobic interactions, or ionic bonds with key amino acid residues in the active site. For example, in the design of novel inhibitors, a scaffold hopping approach might be employed where the core structure is altered to improve properties like solubility or potency while maintaining key binding interactions. frontiersin.org

The table below outlines some of the rational design principles that have been applied to modify the properties of this compound derivatives.

| Design Principle | Objective | Example Modification | Expected Outcome |

|---|---|---|---|

| Substituent Modification | Enhance potency and selectivity. | Addition of methoxy (B1213986) or hydroxyl groups to the pyridine or phenyl ring. nih.gov | Increased hydrogen bonding interactions with the target. |

| Structure-Based Design | Improve binding affinity. | Modification of the scaffold to fit a specific hydrophobic pocket in the target. | Enhanced van der Waals interactions and potency. |

| Bioisosteric Replacement | Improve pharmacokinetic properties. | Replacement of a phenyl group with a pyridinone ring. frontiersin.org | Increased solubility and potential for new hydrogen bond interactions. |

| Scaffold Hopping | Discover novel chemical entities with improved properties. | Replacing the this compound core with a different heterocyclic system that maintains key pharmacophoric features. frontiersin.org | Novel compounds with potentially better efficacy and safety profiles. |

Investigation of Molecular Interactions and Biological Targets Non Clinical Contexts

Computational Ligand-Target Interaction Studies

Computational methods such as molecular docking and pharmacophore modeling are powerful tools for predicting the interaction of small molecules with biological targets. However, specific studies applying these techniques to (4-Fluorophenyl)(pyridin-3-yl)methanone are not readily found in the scientific literature.

Molecular Docking Simulations with Macromolecular Targets

No specific molecular docking studies featuring this compound as the ligand have been identified in published research. While numerous studies perform docking simulations on derivatives or more complex molecules containing a pyridinyl-methanone core, the binding characteristics of this parent compound remain uninvestigated.

Identification of Putative Binding Pockets and Interaction Modes

As a direct consequence of the absence of molecular docking data, there is no information available regarding the putative binding pockets or specific molecular interaction modes—such as hydrogen bonds, hydrophobic interactions, or pi-stacking—for this compound with any macromolecular target.

In Vitro Enzyme Inhibition and Receptor Binding Affinity Studies

In vitro assays are crucial for validating computational predictions and quantifying the biological activity of a compound. For this compound, there is a notable lack of such characterization.

Characterization of Inhibitory Potency and Selectivity

Direct experimental data on the inhibitory potency (e.g., IC₅₀ values) or receptor binding affinity (e.g., Kᵢ or Kd values) of this compound against specific enzymes or receptors is largely absent from the literature.

One study investigating pyridinylpyrimidine analogues for their effect on methionine aminopeptidases (MetAPs) provides indirect, albeit limited, insight. Research on this class of enzymes indicated that replacing a 2-pyridinyl group with a 3-pyridinyl group resulted in a significant loss of potency. Specifically, a 2-(3-pyridinyl)-pyrimidine analogue showed no inhibitory effect on human MetAP at concentrations up to 100 μM, suggesting that the pyridin-3-yl configuration is detrimental to activity against this particular enzyme target. This finding is summarized in the table below.

| Compound Class | Target | Activity |

|---|---|---|

| 2-(3-pyridinyl)-pyrimidine analogue | Human Methionine Aminopeptidase (MetAP) | No effect at concentrations up to 100 μM |

Beyond this, no other quantitative data on the potency or selectivity of this compound exists in the reviewed literature.

Mechanistic Insights into Enzyme-Ligand Interactions

Without confirmed biological targets or quantitative activity data, no mechanistic studies elucidating the mode of action or specific enzyme-ligand interactions for this compound have been published.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of (4-Fluorophenyl)(pyridin-3-yl)methanone is anticipated to focus on green chemistry principles to minimize waste and energy consumption.

Furthermore, the use of biocatalysts, such as enzymes, in the synthesis of diaryl methanones is gaining traction as a sustainable approach. nbinno.com Exploring enzymatic or microbial transformations could lead to highly selective and efficient routes to this compound and its derivatives under mild conditions. nbinno.com The application of flow chemistry and microwave-assisted synthesis are other areas ripe for exploration, offering potential improvements in reaction efficiency and scalability.

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Iron Catalysis | Utilizes an earth-abundant and less toxic metal catalyst. rsc.org | Optimization of catalyst systems and reaction conditions for pyridyl ketone synthesis. |

| Multicomponent Reactions | Reduces waste, saves time and resources by combining multiple steps. rasayanjournal.co.in | Design of novel one-pot reactions for the assembly of the target molecule. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. nbinno.com | Screening and engineering of enzymes for the specific synthesis of fluorinated diaryl ketones. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Development of continuous flow processes for the synthesis of pyridyl ketones. |

Advanced Spectroscopic Characterization to Elucidate Complex Molecular Dynamics

A thorough understanding of the molecular structure and dynamics of this compound is crucial for predicting its properties and reactivity. Future research will likely employ a combination of advanced spectroscopic techniques and computational methods to gain deeper insights.

While standard spectroscopic methods like ¹H and ¹³C NMR provide basic structural information, more sophisticated techniques such as two-dimensional (2D) NMR spectroscopy will be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex derivatives. researchgate.net The use of ¹⁹F NMR will be particularly important for probing the local environment of the fluorine atom and its influence on the electronic structure of the molecule. rajpub.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with density functional theory (DFT) calculations, can provide a detailed picture of the vibrational modes of the molecule. researchgate.netjocpr.com This combined experimental and theoretical approach allows for a more accurate assignment of spectral features and can reveal subtle conformational changes. researchgate.net Furthermore, advanced techniques like zero-field NMR could offer unique insights into the spin topology and J-coupling constants within the molecule, providing a distinct spectroscopic fingerprint. nih.govnih.gov

| Spectroscopic Technique | Information Gained | Future Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. researchgate.net | Unambiguous structural elucidation of complex derivatives and reaction intermediates. |

| ¹⁹F NMR | Probing the electronic environment of the fluorine atom. rajpub.com | Studying electronic effects of substituents and intermolecular interactions involving fluorine. |

| FT-IR and Raman Spectroscopy | Vibrational modes and functional group identification. jocpr.com | Elucidating molecular structure, conformation, and intermolecular hydrogen bonding. |

| Computational Spectroscopy (DFT) | Prediction of spectroscopic parameters and vibrational mode analysis. researchgate.net | Aiding in the interpretation of experimental spectra and understanding structure-property relationships. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. rsc.org For this compound, these computational tools can accelerate the design of new derivatives with tailored properties and predict their biological activities and physicochemical characteristics.

Machine learning algorithms can also be used to develop predictive models for various properties of interest. mdpi.com By training on datasets of compounds with known properties, ML models can learn to predict the ADMET properties, solubility, and other key characteristics of new molecules, thereby reducing the need for extensive experimental testing in the early stages of development. mdpi.comnih.goviapchem.orgresearchgate.net This predictive capability can significantly streamline the drug discovery process and reduce costs. arxiv.org

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design of novel derivatives with optimized properties. oncodesign-services.com | Accelerated discovery of new drug candidates and functional materials. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. mdpi.comnih.gov | Early identification of compounds with unfavorable properties, reducing late-stage failures. |

| Property Prediction | Estimation of physicochemical properties like solubility and stability. | Guiding molecular design and prioritizing compounds for synthesis and testing. |

| Virtual Screening | Identification of potential biological targets for the compound. | Repurposing of the compound for new therapeutic applications. |

In-Depth Mechanistic Studies of Chemical Reactivity and Biological Interactions

A fundamental understanding of the reaction mechanisms and biological interactions of this compound is essential for its rational application. Future research will likely focus on detailed mechanistic studies to elucidate the pathways of its chemical transformations and its mode of action at the molecular level.

Mechanistic investigations into synthetic reactions, such as the Grignard reaction with 3-cyanopyridine (B1664610) to form the ketone, can provide valuable insights for optimizing reaction conditions and improving yields. libretexts.orgdigitellinc.commit.edumasterorganicchemistry.comnih.gov Computational studies, using methods like density functional theory (DFT), can be employed to model reaction pathways and transition states, complementing experimental findings. nih.gov The photochemical reactivity of pyridyl ketones is another area of interest, with studies exploring their potential as photocatalysts or their behavior under UV irradiation. rsc.orgnih.gov Understanding these photochemical processes could open up new applications in photoredox catalysis. rsc.org

On the biological front, identifying the specific molecular targets of this compound is a key objective. mdpi.com Techniques such as chemical proteomics and molecular docking can be used to identify protein binding partners and predict binding modes. Elucidating the mechanism of action will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogues.

Exploration of New Material Science Applications (e.g., Advanced NLO Materials)

The unique electronic and structural features of this compound make it an interesting candidate for applications in material science, particularly in the field of nonlinear optics (NLO). Future research will likely explore the synthesis and characterization of this compound and its derivatives as advanced NLO materials.

Compounds with large hyperpolarizability values are sought after for their potential use in optoelectronic devices. journaleras.com The presence of a donor-acceptor system within the molecule, along with the π-conjugated framework, can give rise to significant NLO properties. The fluorine atom and the pyridine (B92270) ring in this compound can act as electron-withdrawing groups, potentially leading to a large second-order NLO response. journaleras.com Chalcone (B49325) derivatives, which share a similar diaryl ketone structural motif, have shown promise as NLO materials. arabjchem.orgufg.brmdpi.comresearchgate.netnih.govresearchgate.net

Future studies will involve the synthesis of a series of derivatives with varying substituents on both the phenyl and pyridyl rings to establish structure-property relationships. acs.org Theoretical calculations of polarizability and hyperpolarizability using computational methods will play a crucial role in predicting the NLO properties of new designs before their synthesis. mdpi.comresearchgate.netphyschemres.org The experimental characterization of the NLO properties will be essential to validate the theoretical predictions and to assess the potential of these materials for practical applications. mdpi.com

| Compound Class | Key Structural Features | Relevance to this compound |

| Chalcones | α,β-unsaturated ketone system with two aromatic rings. ufg.br | Similar diaryl ketone core structure. |

| Fluorinated Aromatics | Presence of fluorine atoms influencing electronic properties. arabjchem.orgmdpi.com | The 4-fluorophenyl group is a key component of the target molecule. |

| Pyridine Derivatives | Nitrogen-containing aromatic ring with electron-withdrawing character. researchgate.netrsc.org | The pyridin-3-yl group is the other key component of the target molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.